2-Butenoic acid, 3-bromo-2-methyl-, (E)-
Description
3-Bromo-2-methylbut-2-enoic acid is an α,β-unsaturated carboxylic acid with a bromine substituent at the β-position and a methyl group at the α-carbon. Its synthesis involves the bromination of tiglic acid (2-methylbut-2-enoic acid) using bromine (Br₂) in chloroform (CHCl₃) under argon at 45°C . The compound serves as a versatile intermediate in organic synthesis, particularly in annulation reactions for constructing coumarin derivatives .
Properties
CAS No. |
35057-99-9 |
|---|---|
Molecular Formula |
C5H7BrO2 |
Molecular Weight |
179.01 g/mol |
IUPAC Name |
(E)-3-bromo-2-methylbut-2-enoic acid |
InChI |
InChI=1S/C5H7BrO2/c1-3(4(2)6)5(7)8/h1-2H3,(H,7,8)/b4-3+ |
InChI Key |
JYWSJFSJLIAEOC-ONEGZZNKSA-N |
Canonical SMILES |
CC(=C(C)Br)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromo-2-methylbut-2-enoic acid can be synthesized through several methods. One common approach involves the bromination of 2-methylbut-2-enoic acid. The reaction typically requires a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: On an industrial scale, the production of 3-bromo-2-methylbut-2-enoic acid may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-methylbut-2-enoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), amines (NH2), or alkoxides (OR-).
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Addition: Bromine (Br2) or hydrogen bromide (HBr) in inert solvents.
Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products:
Substitution: Formation of 2-methylbut-2-enoic acid derivatives.
Addition: Formation of dibromo or bromoalkane derivatives.
Elimination: Formation of 2-methylbut-2-ene.
Scientific Research Applications
3-Bromo-2-methylbut-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-bromo-2-methylbut-2-enoic acid involves its reactivity with nucleophiles and electrophiles. The bromine atom and the double bond in the molecule make it a versatile intermediate in organic reactions. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by other nucleophiles. In addition reactions, the double bond can react with electrophiles to form addition products. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties
Reactivity and Functional Group Influence
- Steric and Electronic Effects: The methyl group at C2 in 3-bromo-2-methylbut-2-enoic acid increases steric hindrance compared to (E)-3-bromobut-2-enoic acid, reducing nucleophilic attack at the β-carbon . The α,β-unsaturation facilitates conjugate addition reactions, contrasting with saturated analogs like 2-bromo-2-methylpropanoic acid, which undergo nucleophilic substitution at C2 .
- Substituent Diversity: The oxo group in (Z)-3-bromo-2-chloro-4-oxo-but-2-enoic acid enhances electrophilicity, enabling ketone-specific reactions (e.g., condensations) absent in the target compound . Aromatic brominated analogs (e.g., 2-(3-bromophenyl)-2-methylpropanoic acid) exhibit distinct reactivity, such as Suzuki couplings, due to the aryl-bromine bond .
Research Findings and Distinctions
Synthetic Routes :
- Acidity and Solubility: 3-Bromo-2-methylbut-2-enoic acid is less water-soluble than 2-bromo-2-methylpropanoic acid due to its hydrophobic double bond . The electron-withdrawing oxo group in (Z)-3-bromo-2-chloro-4-oxo-but-2-enoic acid increases acidity (pKa ~2-3) compared to the target compound (pKa ~3-4) .
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